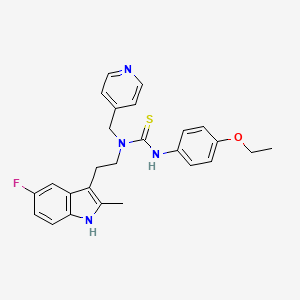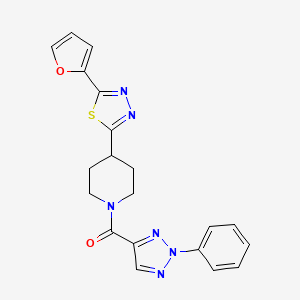
(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C20H18N6O2S and its molecular weight is 406.46. The purity is usually 95%.
BenchChem offers high-quality (4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Design and Synthesis : The compound has been involved in the design and synthesis of various azole derivatives, showcasing antimicrobial activities. Such synthetic routes often start from furan-2-carbohydrazide, leading to the creation of derivatives including 1,2,4-triazole compounds. These synthesized compounds, characterized by elemental analyses and spectral studies, highlight the compound's role in creating substances with potential biological applications (Başoğlu et al., 2013).
Microwave Assisted Synthesis : The efficiency of microwave irradiation methods over conventional heating for synthesizing novel pyrazoline derivatives has been demonstrated. These derivatives exhibit significant anti-inflammatory and antibacterial activities, underlining the compound's utility in rapid, environmentally friendly synthesis processes (Ravula et al., 2016).
Aza-Piancatelli Rearrangement : The compound participates in the aza-Piancatelli rearrangement, facilitating the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This process is characterized by good yields, high selectivity, and short reaction times, emphasizing the compound's versatility in organic synthesis (Reddy et al., 2012).
Biological Applications
Antimicrobial Activities : The compound and its derivatives have been screened for antimicrobial activities, with some showing activity against tested microorganisms. This application is crucial for the development of new antimicrobial agents (Başoğlu et al., 2013).
Anti-Inflammatory and Antibacterial Agents : Novel derivatives synthesized using this compound have shown significant in vivo anti-inflammatory and in vitro antibacterial activity, highlighting its potential in developing therapeutic agents (Ravula et al., 2016).
properties
IUPAC Name |
[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c27-20(16-13-21-26(24-16)15-5-2-1-3-6-15)25-10-8-14(9-11-25)18-22-23-19(29-18)17-7-4-12-28-17/h1-7,12-14H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHCQVOLXMZORY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[4-(2-Methylbenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B2683478.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide](/img/structure/B2683479.png)
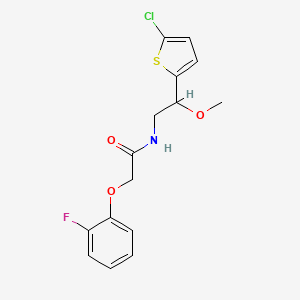
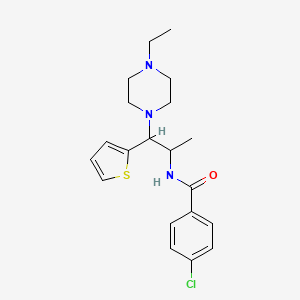
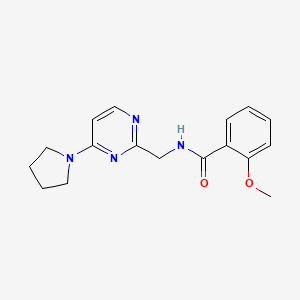

![2-Cyclopropyl-4-[[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2683486.png)
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide](/img/no-structure.png)

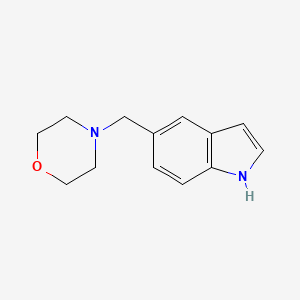
![7-methyl-3,7-diphenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B2683494.png)
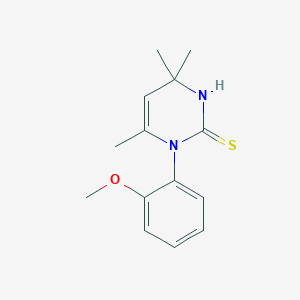
![Methyl [1-(4-chlorobenzyl)piperidin-4-yl]acetate](/img/structure/B2683497.png)
